molecular formula C24H16N2O6 B2745126 4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid CAS No. 2329408-06-0

4,4',4''-(1H-Imidazole-2,4,5-triyl)tribenzoic acid

Cat. No.: B2745126
CAS No.: 2329408-06-0
M. Wt: 428.4
InChI Key: BNXLCYIDQOYKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The compound can be used as a monomer to synthesize Metal-organic Frameworks (MOFs), which have potential applications in various fields .

Preparation Methods

The synthesis of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1H-Imidazole-2,4,5-triyl)tribenzoic acid primarily involves its ability to coordinate with metal ions through its imidazole and carboxylate groups. This coordination forms stable complexes that can interact with various molecular targets and pathways. For example, in MOFs, the compound acts as a linker between metal clusters, creating a porous structure that can trap and store gases or catalyze chemical reactions .

Properties

IUPAC Name

4-[2,4-bis(4-carboxyphenyl)-1H-imidazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O6/c27-22(28)16-7-1-13(2-8-16)19-20(14-3-9-17(10-4-14)23(29)30)26-21(25-19)15-5-11-18(12-6-15)24(31)32/h1-12H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLCYIDQOYKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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